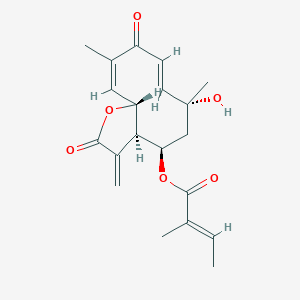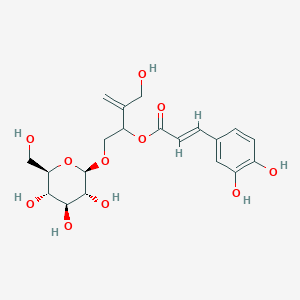
Palladium-103
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium-103 is a radioisotope of palladium, a member of the platinum group metals. It is known for its unique properties, particularly its emission of low-energy electrons through the Auger effect. This makes it highly effective in targeted radiotherapy, especially for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium-103 is typically produced via cyclotron irradiation of rhodium-103. The nuclear reaction involves bombarding rhodium-103 with protons, resulting in the formation of this compound . The reaction conditions include using an 18 MeV proton beam at a current of 200 μA for approximately 15 hours .
Industrial Production Methods: The industrial production of this compound involves the use of cyclotrons, which are particle accelerators. The process includes the irradiation of rhodium targets, followed by radiochemical separation to isolate this compound. An innovative dry distillation method has been developed to enhance the purity and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Palladium-103 undergoes various chemical reactions, including:
Oxidation: Palladium can be oxidized to form palladium(II) and palladium(IV) compounds.
Reduction: Palladium(II) compounds can be reduced to palladium(0).
Substitution: Palladium can participate in substitution reactions, forming complexes with various ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligands like phosphines and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Palladium(II) chloride and palladium(IV) oxide.
Reduction: Metallic palladium.
Substitution: Palladium complexes with various ligands.
Scientific Research Applications
Palladium-103 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Employed in radiolabeling studies to track biological processes.
Medicine: Widely used in brachytherapy for the treatment of prostate cancer and other malignancies
Industry: Utilized in the production of electronic components and sensors.
Mechanism of Action
Palladium-103 exerts its effects through the emission of low-energy electrons via the Auger effect. When this compound decays, it undergoes electron capture, leading to the emission of Auger electrons. These electrons cause localized damage to cellular DNA, making this compound highly effective in targeted radiotherapy .
Comparison with Similar Compounds
Lutetium-177: Another radioisotope used in targeted radiotherapy.
Terbium-161: Known for its emission of Auger electrons and used in similar applications.
Comparison:
Palladium-103 vs. Lutetium-177: this compound delivers higher nuclear absorbed doses and membrane doses compared to lutetium-177, making it more effective in certain therapeutic applications.
This compound vs. Terbium-161: this compound provides higher absorbed doses in single cells and cell clusters compared to terbium-161, offering better therapeutic outcomes.
This compound stands out due to its high cytotoxicity and localized biological impact, making it a valuable tool in targeted radiotherapy and other scientific applications.
Properties
CAS No. |
14967-68-1 |
|---|---|
Molecular Formula |
Pd |
Molecular Weight |
102.906111 g/mol |
IUPAC Name |
palladium-103 |
InChI |
InChI=1S/Pd/i1-3 |
InChI Key |
KDLHZDBZIXYQEI-OIOBTWANSA-N |
SMILES |
[Pd] |
Isomeric SMILES |
[103Pd] |
Canonical SMILES |
[Pd] |
Key on ui other cas no. |
14967-68-1 |
Synonyms |
103Pd radioisotope Palladium-103 Pd-103 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


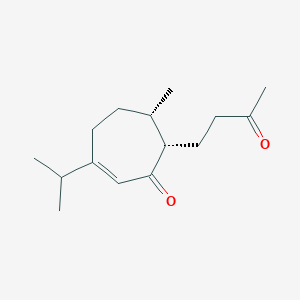
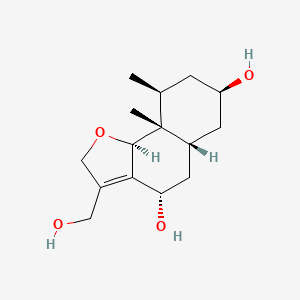
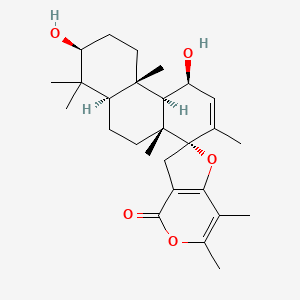
![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)
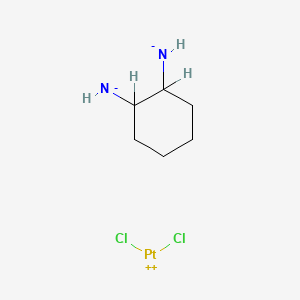



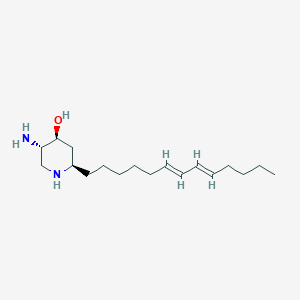

![(3S,4S)-3-[2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl]-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid](/img/structure/B1244278.png)
